(R)-Ethyl-2-(4-Fluorophenoxy)propionate
Description
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl (2R)-2-(4-fluorophenoxy)propanoate |
InChI |
InChI=1S/C11H13FO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
OZYIXFPCQMAGQJ-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)F |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl-2-(4-Iodophenoxy)propanoate (CAS 56703-36-7)
- Molecular Formula : C₁₁H₁₃IO₃
- Key Differences: Substitution of fluorine with iodine alters electronic and steric properties. However, iodine’s lower electronegativity compared to fluorine reduces electron-withdrawing effects, which may impact reactivity in nucleophilic substitutions .
- Applications : Used in radiolabeling studies due to iodine’s isotopic versatility .
Ethyl (R)-2-(3-Chloro-4-Fluorophenoxy)propionate (CAS 111503-55-0)
- Molecular Formula : C₁₁H₁₂ClFO₃
- Key Differences : The addition of a chlorine atom at the meta position introduces increased lipophilicity (logP ~3.0 estimated) and steric hindrance. This dual halogenation enhances herbicidal activity in analogs like propaquizafop, where chloro and fluoro groups improve target binding .
- Synthesis: Requires regioselective halogenation, increasing synthetic complexity compared to monosubstituted derivatives .
Methyl (R)-2-(4-Hydroxyphenoxy)propionate (CAS 96562-58-2)
- Molecular Formula : C₁₀H₁₂O₅
- Key Differences : Replacement of the ethyl ester with methyl and the fluorine with a hydroxyl group drastically alters polarity. The hydroxyl group increases water solubility (PSA = 61.83 Ų) but reduces metabolic stability due to susceptibility to oxidation .
- Synthesis : Involves acidic work-up (pH 2–3) for protonation and extraction, highlighting differences in handling compared to fluorinated analogs .
Ethyl-2-(Phenylthio)propionate
- Molecular Formula : C₁₁H₁₄O₂S
- Key Differences : Substitution of oxygen with sulfur in the ether linkage increases lipophilicity (logP ~3.5) and alters reactivity. The thioether moiety participates in radical reactions and Baylis-Hillman transformations, unlike oxygen-based ethers .
- Applications : Intermediate in sesquiterpene lactone synthesis, though condensation reactions with cycloketones may fail due to steric mismatches .
Naproxen Esters (e.g., Ethyl-2-(6-Methoxynaphthyl)propionate)
- Molecular Formula : C₁₆H₁₈O₃
- Key Differences : Bulky naphthyl groups enhance steric hindrance, delaying enzymatic hydrolysis. HPLC retention times increase with larger ester groups (e.g., ethyl vs. isopropyl), correlating with hydrophobicity .
- Applications : Prodrugs of NSAIDs with modified bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Halogen Effects : Fluorine’s electronegativity enhances metabolic stability and target binding compared to bulkier halogens like iodine .
Steric and Electronic Tuning : Substituent position (para vs. meta) and nature (e.g., -OH vs. -F) dictate solubility, reactivity, and biological activity. For example, chloro-fluoro derivatives exhibit superior herbicidal potency .
Synthetic Complexity : Enantioselective synthesis and regioselective halogenation remain critical challenges, requiring advanced catalysts or protecting groups .
Preparation Methods
Base-Mediated Alkylation of 4-Fluorophenol
The most widely reported method involves the nucleophilic substitution of 4-fluorophenol with ethyl 2-tosyloxypropionate under basic conditions. This approach, adapted from the synthesis of analogous phenoxypropionates, employs phase transfer catalysts (PTCs) such as polyethylene glycol (PEG-1500) to enhance reaction efficiency.
In a representative procedure, 4-fluorophenol (1.0 equiv), sodium carbonate (1.2 equiv), and PEG-1500 (5 mol%) are combined in xylene under nitrogen at 120°C. Ethyl 2-tosyloxypropionate (1.1 equiv) is added dropwise over 1 hour, followed by 6 hours of reflux. The reaction achieves 85–90% yield with minimal disubstituted byproducts (<5%). Critical factors include:
Table 1: Optimization of Phase Transfer-Catalyzed Alkylation
| Parameter | Optimal Value | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Solvent | Xylene | 89 | 4.2 |
| Temperature (°C) | 120 | 87 | 5.1 |
| Catalyst (PEG-1500) | 5 mol% | 91 | 3.8 |
Asymmetric Synthesis via Chiral Resolution
Enzymatic Kinetic Resolution
Lipase-mediated asymmetric acetylation resolves racemic ethyl 2-(4-fluorophenoxy)propionate into the (R)-enantiomer. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates superior enantioselectivity (E = 45) in vinyl acetate-mediated transesterification.
Key process characteristics:
-
Reaction medium : Isooctane enables 92% enantiomeric excess (ee) at 40°C.
-
Substrate ratio : 1:3 (alcohol:vinyl acetate) balances conversion and selectivity.
-
Scale-up limitations : Product inhibition occurs above 50 mmol substrate load.
Table 2: Performance of Hydrolases in Kinetic Resolution
| Enzyme | ee (%) | Conversion (%) | E Value |
|---|---|---|---|
| CAL-B | 92 | 48 | 45 |
| Pseudomonas cepacia | 78 | 52 | 22 |
Catalytic Asymmetric Hydrogenation
Ruthenium-BINAP Complexes
Homogeneous hydrogenation of α-(4-fluorophenoxy)acrylic acid ethyl ester using Ru-(S)-BINAP catalysts achieves 94% ee under 50 bar H₂ pressure. The reaction proceeds via:
Critical parameters:
-
Substrate purity : ≥98% minimizes catalyst poisoning.
-
Solvent effects : Methanol increases enantioselectivity by 12% compared to THF.
-
Additives : Triethylamine (0.5 equiv) enhances reaction rate by 30%.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for the condensation of 4-fluorophenol with ethyl 2-bromopropionate. At 150°C (100 W), complete conversion occurs in 15 minutes versus 6 hours conventionally. However, racemization increases at higher power settings (>150 W).
Table 3: Conventional vs. Microwave Synthesis
| Condition | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| Conventional reflux | 6 | 88 | 99 |
| Microwave (100 W) | 0.25 | 85 | 97 |
Continuous Flow Manufacturing
Recent advances employ microreactor systems for continuous production. A three-stage setup achieves 92% yield with 99.5% ee by:
-
Stage 1 : Tosylation of ethyl lactate (residence time: 2 min)
-
Stage 2 : Alkylation with 4-fluorophenol (residence time: 8 min)
-
Stage 3 : Chiral column purification (residence time: 15 min)
This method reduces solvent use by 70% compared to batch processes.
Green Chemistry Approaches
Q & A
Q. What are the optimized synthetic routes for enantioselective preparation of (R)-Ethyl-2-(4-Fluorophenoxy)propionate?
Methodological Answer: The synthesis typically involves chiral resolution via biocatalytic or chemical methods. For example, microbial enzymes (e.g., lipases) can catalyze asymmetric esterification of racemic precursors to favor the (R)-enantiomer . Key steps include:
- Chiral building blocks : Use of (R)-2-phenoxypropionic acid derivatives as intermediates.
- Catalytic conditions : Optimization of pH, temperature, and solvent polarity to enhance enantiomeric excess (e.g., >90% ee reported in microbial systems) .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Q. How can analytical techniques distinguish this compound from its stereoisomers?
Methodological Answer: Chiral HPLC and NMR spectroscopy are critical:
- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times vary with alkyl chain length and stereochemistry; for example, ethyl esters show longer retention than methyl analogs due to hydrophobicity .
- NMR : Analyze splitting patterns of α-protons near the chiral center. For (R)-configurations, distinct coupling constants (J-values) are observed in H and C spectra .
Q. What are the primary biological targets or assays for initial evaluation of this compound?
Methodological Answer:
- Enzyme inhibition : Screen against plant or microbial enzymes (e.g., acetyl-CoA carboxylase), as structurally related 2-aryloxypropionates act as herbicides .
- Anti-inflammatory assays : Test COX-1/COX-2 inhibition using in vitro enzymatic assays, comparing activity to known propionate derivatives like fluticasone .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
Advanced Research Questions
Q. How do stereochemical variations in the phenoxypropionate backbone influence herbicidal activity?
Methodological Answer: Comparative studies using (R)- and (S)-enantiomers reveal:
- Target specificity : The (R)-enantiomer of cyhalofop-butyl binds more effectively to ACCase in weeds, disrupting lipid biosynthesis .
- Field trials : Enantiopure this compound shows 2–3× higher efficacy than racemic mixtures in suppressing monocot weeds .
- Computational modeling : Docking simulations quantify binding affinity differences (e.g., ΔG values) between enantiomers and ACCase active sites .
Q. What strategies resolve low yields in biocatalytic synthesis of this compound?
Methodological Answer: Address rate-limiting steps via:
- Enzyme engineering : Directed evolution of fungal peroxidases or lipases to enhance substrate tolerance (e.g., mutations at active-site residues improve fluorophenoxy group accommodation) .
- Co-solvent systems : Polar aprotic solvents (e.g., DMSO) increase substrate solubility without denaturing enzymes .
- Process intensification : Continuous-flow reactors reduce reaction time and improve ee by minimizing side reactions .
Q. How does metabolic profiling explain the environmental persistence of this compound?
Methodological Answer:
- Isotopic tracing : Use F-NMR to track fluorophenoxy degradation in soil or aquatic systems.
- Metabolite identification : LC-MS/MS detects intermediates like 4-fluorophenol, which accumulates due to esterase-mediated hydrolysis .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with half-life; fluorinated analogs persist 20–30% longer than non-fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
